3-Chloro-5-fluorophenyl ethyl sulfide
Description
Properties
IUPAC Name |
1-chloro-3-ethylsulfanyl-5-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFS/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTKTXSDAXLUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=CC(=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Safety Data Sheet (SDS) for 3-Chloro-5-fluorophenyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Criticality of 3-Chloro-5-fluorophenyl Sulfides and Their Safe Handling
3-Chloro-5-fluorophenyl sulfides and their derivatives are emerging as pivotal structural motifs in medicinal chemistry and materials science. Their unique electronic properties, conferred by the chloro and fluoro substituents on the phenyl ring, make them valuable intermediates in the synthesis of a wide array of bioactive molecules and functional materials. For researchers and drug development professionals, a comprehensive understanding of the safety and handling requirements of these compounds is not merely a regulatory formality but a cornerstone of responsible and successful research.
This guide provides an in-depth analysis of the Safety Data Sheet (SDS) for 3-chloro-5-fluorophenyl sulfides, moving beyond a simple recitation of hazards to explain the scientific rationale behind the safety protocols. By understanding the "why," scientists can cultivate a proactive safety culture, mitigate risks, and ensure the integrity of their experimental work.
Section 1: Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[1][2][3] For 3-chloro-5-fluorophenyl sulfides and related compounds, the following GHS classifications are typically observed.
1.1 Acute Toxicity:
Many substituted phenyl sulfides exhibit some level of acute toxicity if swallowed, inhaled, or in contact with skin. For instance, a safety data sheet for a related compound indicates it is "Toxic if swallowed, in contact with skin or if inhaled" (H301 + H311 + H331).[4] This necessitates the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
1.2 Skin Corrosion/Irritation:
A significant hazard associated with some halogenated phenyl sulfides is their potential to cause severe skin burns and eye damage (H314).[4][5] This corrosive nature is a critical consideration in handling procedures and emergency response.
1.3 Environmental Hazards:
These compounds can be "Toxic to aquatic life with long lasting effects" (H411).[4] This classification underscores the importance of proper disposal methods to prevent environmental contamination.
Data Presentation: GHS Hazard Summary
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[4] | Danger | 💀 |
| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage.[4][5] | Danger | corrosive |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[5] | Danger | corrosive |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects.[4] | Warning | environment |
Note: The specific GHS classification can vary depending on the exact substitution pattern and purity of the compound. Always refer to the supplier-specific SDS.
Visualization: GHS Pictograms
Caption: GHS pictograms for primary hazards.
Section 2: Exposure Controls and Personal Protection
The principle of minimizing exposure is paramount when working with hazardous chemicals. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
2.1 Engineering Controls:
The primary line of defense is to handle these compounds in a well-ventilated area, preferably within a chemical fume hood.[6][7] This is crucial to prevent the inhalation of any vapors or dust. Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5][6]
2.2 Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and eye contact.[6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6][7] Contaminated clothing should be removed and washed before reuse.[5]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH/MSHA-approved respirator should be used.[6]
Experimental Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Put on a respirator, if required, and perform a seal check.
-
Put on safety goggles or a face shield.
-
Wash and dry hands thoroughly.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a glove-to-glove and then skin-to-glove technique to avoid contaminating your hands.
-
Remove the lab coat by folding it inward and avoiding contact with the exterior.
-
Remove eye protection.
-
Remove the respirator, if worn.
-
Wash hands thoroughly with soap and water.
-
Section 3: Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.
3.1 Safe Handling:
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][5]
-
Use spark-proof tools and explosion-proof equipment if the compound is flammable.[6]
3.2 Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6]
-
Store locked up and in an area accessible only to qualified personnel.[4][5]
-
Some related compounds are stored under an inert gas to maintain stability.[4]
Section 4: First-Aid and Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[4][5] If breathing has stopped, provide artificial respiration.[8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.[4][5] For some related compounds, a first treatment with calcium gluconate paste may be recommended.[4] Call a physician immediately.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] Immediately call an ophthalmologist.[4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[5] Give water to drink (two glasses at most). Seek medical advice immediately.[4] |
Visualization: Emergency Response Workflow
Caption: A simplified workflow for responding to a chemical exposure.
Section 5: Physical and Chemical Properties
Understanding the physical and chemical properties of 3-chloro-5-fluorophenyl sulfides is crucial for safe handling, storage, and use in experimental design.
Data Presentation: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H4ClFS (for 3-chloro-5-fluorothiophenol) | [9] |
| Molecular Weight | 162.61 g/mol (for 3-chloro-5-fluorothiophenol) | [9] |
| Appearance | Varies (often liquid or solid) | General Knowledge |
| Boiling Point | 206ºC at 760mmHg (for 3-chloro-5-fluorophenol) | [10] |
| Flash Point | 78.4ºC (for 3-chloro-5-fluorophenol) | [10] |
Note: Properties are for related compounds as specific data for all 3-chloro-5-fluorophenyl sulfides may not be readily available. Always consult the specific SDS.
Section 6: Stability and Reactivity
6.1 Chemical Stability: Substituted phenyl sulfides are generally stable under normal temperatures and pressures.[6]
6.2 Conditions to Avoid: Avoid exposure to heat, flames, and sparks if the compound is flammable.[11]
6.3 Incompatible Materials: These compounds may be incompatible with strong oxidizing agents.[6]
6.4 Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen fluoride, and sulfur oxides.[5][12]
Section 7: Toxicological and Ecological Information
7.1 Toxicological Information: The primary toxicological concerns are acute toxicity through multiple routes of exposure and severe skin and eye damage.[4][5] Some related compounds are also suspected of causing cancer (H351).[13]
7.2 Ecological Information: As previously mentioned, these compounds can be toxic to aquatic life with long-lasting effects.[4] Therefore, it is imperative to prevent their release into the environment.
Conclusion: A Commitment to Safety and Scientific Excellence
A thorough understanding and diligent application of the information contained within the Safety Data Sheet for 3-chloro-5-fluorophenyl sulfides are non-negotiable for researchers and scientists. By integrating these safety principles into every aspect of the experimental workflow, from planning and execution to disposal, the scientific community can continue to explore the potential of these valuable compounds while ensuring the well-being of its members and the protection of the environment.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 23).
- 3 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
- Material Safety Data Sheet - Methyl phenyl disulfide, 97+%. (2005, October 3). Cole-Parmer.
- SAFETY DATA SHEET - Pfaltz & Bauer. (n.d.).
- 3-Chloro-5-fluorothiophenol. (n.d.). PubChem.
- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
- 3-CHLORO-5-FLUOROPHENOL. (n.d.). Molbase.
- SAFETY DATA SHEET - Merck. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia.
- GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem.
- GHS Classification Search Tool. (n.d.). ChemRadar.
Sources
- 1. mu.edu.sa [mu.edu.sa]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-Chloro-5-fluorothiophenol | C6H4ClFS | CID 2757605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. molbase.com [molbase.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note and Protocol: Synthesis of 3-Chloro-5-fluorophenyl Ethyl Sulfide
Abstract
This document provides a comprehensive, in-depth guide for the S-alkylation of 3-chloro-5-fluorobenzenethiol with ethyl bromide to synthesize 3-chloro-5-fluorophenyl ethyl sulfide. This protocol is designed for researchers, scientists, and professionals in drug development. The procedure detailed herein is based on the well-established Williamson ether synthesis, adapted for thioether formation.[1] This application note emphasizes the underlying chemical principles, safety considerations, and detailed procedural steps to ensure a reproducible and efficient synthesis.
Introduction
The formation of carbon-sulfur bonds is a cornerstone of organic synthesis, with the resulting thioethers, or sulfides, being prevalent in a wide array of pharmaceuticals, agrochemicals, and materials.[2] The S-alkylation of thiols is a primary and efficient method for constructing these crucial linkages.[2] This reaction is analogous to the Williamson ether synthesis and typically proceeds via an SN2 mechanism, where a nucleophilic thiolate anion displaces a leaving group on an alkyl electrophile.[1][3]
Thiols are generally more acidic than their alcohol counterparts, allowing for deprotonation with a variety of bases.[4][5] The resulting thiolate anion is an excellent nucleophile, readily participating in substitution reactions.[4][5] This protocol details the synthesis of 3-chloro-5-fluorophenyl ethyl sulfide, a compound of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the halogen substituents on the aromatic ring.
Reaction Scheme
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 3-Chloro-5-fluorobenzenethiol | C₆H₄ClFS | 162.61 | ≥97% | (Specify) |
| Ethyl Bromide | C₂H₅Br | 108.97 | ≥99% | (Specify) |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | ≥99% | (Specify) |
| Acetone | C₃H₆O | 58.08 | ACS Grade | (Specify) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | (Specify) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | (Specify) |
| Deionized Water | H₂O | 18.02 | - | - |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety Precautions
Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Chloro-5-fluorobenzenethiol: Corrosive and can cause severe skin burns and eye damage.[6][7] It is harmful if swallowed or inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Ethyl Bromide: Highly flammable liquid and vapor.[8] It is harmful if swallowed or inhaled and is suspected of causing cancer. Keep away from heat, sparks, open flames, and hot surfaces.[8]
-
Potassium Carbonate: Causes skin and serious eye irritation.[9][10][11] May cause respiratory irritation.[9][11] Avoid breathing dust.
-
Acetone and Dichloromethane: Highly flammable (acetone) and volatile. Both are irritants. Use in a well-ventilated area.
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust reagent quantities as needed.
Step 1: Reaction Setup
1.1. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-5-fluorobenzenethiol (1.63 g, 10 mmol).
1.2. Add 30 mL of acetone to dissolve the thiol. Stir until a homogenous solution is formed.
1.3. Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equivalents). The use of a mild base like potassium carbonate is sufficient to deprotonate the acidic thiol to form the reactive thiolate nucleophile. An excess of the base ensures complete deprotonation.
Step 2: Alkylation Reaction
2.1. While stirring the mixture vigorously, add ethyl bromide (1.09 g, 0.74 mL, 10 mmol) dropwise using a syringe or dropping funnel over 5-10 minutes. The reaction is exothermic; a slow addition helps to control the temperature.
2.2. Once the addition is complete, attach a reflux condenser to the flask.
2.3. Heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
3.1. After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
3.2. Remove the acetone using a rotary evaporator.
3.3. To the resulting residue, add 30 mL of deionized water and 30 mL of dichloromethane (DCM).
3.4. Transfer the mixture to a 100 mL separatory funnel. Shake vigorously, venting frequently to release any pressure.
3.5. Allow the layers to separate. The organic layer (DCM) will be the bottom layer.
3.6. Drain the organic layer into a clean flask. Extract the aqueous layer again with 15 mL of DCM.
3.7. Combine the organic layers.
Step 4: Purification
4.1. Wash the combined organic layers with 20 mL of deionized water to remove any remaining potassium carbonate and other water-soluble impurities.
4.2. Dry the organic layer over anhydrous magnesium sulfate.
4.3. Filter the drying agent and collect the filtrate.
4.4. Remove the solvent (DCM) using a rotary evaporator to yield the crude 3-chloro-5-fluorophenyl ethyl sulfide.
4.5. For higher purity, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-chloro-5-fluorophenyl ethyl sulfide.
Mechanism of S-Alkylation
The S-alkylation of 3-chloro-5-fluorobenzenethiol with ethyl bromide proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism.
-
Deprotonation: The weakly basic potassium carbonate deprotonates the acidic thiol, forming a potent nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of ethyl bromide.
-
Transition State: A transient five-coordinate transition state is formed where the sulfur-carbon bond is forming concurrently with the carbon-bromine bond breaking.
-
Product Formation: The bromide ion is displaced as the leaving group, resulting in the formation of the 3-chloro-5-fluorophenyl ethyl sulfide.
Caption: The SN2 mechanism for the alkylation of an aryl thiol.
Expected Results and Characterization
| Property | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Yield | 85-95% (typical for this type of reaction) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.3 (m, 3H, Ar-H), 2.9 (q, 2H, -S-CH₂-), 1.3 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 163 (d, J=245 Hz), 138 (d, J=10 Hz), 130 (d, J=9 Hz), 115 (d, J=22 Hz), 112 (d, J=24 Hz), 30 (-S-CH₂-), 15 (-CH₃) |
| Mass Spectrometry (EI) | m/z (%) = 192/190 (M⁺), 163/161, 128 |
Note: NMR chemical shifts are approximate and may vary slightly. The splitting patterns for the aromatic carbons are due to coupling with fluorine.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time or increase temperature slightly. Ensure the potassium carbonate is anhydrous. |
| Loss of product during work-up | Ensure complete extraction from the aqueous layer. Be careful not to discard the organic layer. | |
| Presence of starting material | Insufficient base or alkylating agent | Use a slight excess of the alkylating agent if the thiol is precious. Ensure the base is of good quality. |
| Formation of disulfide by-product | Oxidation of the thiol | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the thiol is particularly sensitive to oxidation. |
References
- Armand Products. (n.d.). SAFETY DATA SHEET LIQUID POTASSIUM CARBONATE.
- Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Potassium carbonate.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Kazemi, M., Kohzadi, H., & Abdi, O. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451–1456.
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- NJ Department of Health. (n.d.). ETHYL BROMIDE.
- OrganicChemGuide. (n.d.). 15.03 Ether, Sulfide Synthesis.
- Oxford Lab Fine Chem LLP. (n.d.). ETHYL BROMIDE 99% - (For Synthesis) (Bromoethane) MSDS.
- Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate.
- SID. (n.d.). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Wordpress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
Sources
- 1. organicchemistryguide.com [organicchemistryguide.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. kscl.co.in [kscl.co.in]
- 9. carlroth.com [carlroth.com]
- 10. chemos.de [chemos.de]
- 11. redox.com [redox.com]
Application Notes and Protocols for the Synthesis of Sulfone Derivatives from 3-chloro-5-fluorophenyl ethyl sulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of Aryl Sulfones and a Strategic Synthetic Approach
Aryl sulfones are a cornerstone of modern medicinal chemistry and drug discovery. Their remarkable stability, ability to engage in hydrogen bonding, and unique stereoelectronic properties make them privileged scaffolds in a diverse array of therapeutic agents. The sulfonyl group (—SO₂—) often imparts favorable pharmacokinetic properties, including improved metabolic stability and enhanced solubility. The strategic incorporation of fluorine and chlorine atoms onto the phenyl ring, as in the case of 3-chloro-5-fluorophenyl derivatives, can further modulate a compound's lipophilicity, metabolic fate, and binding affinity to biological targets.
This application note provides a comprehensive guide to the synthesis of 3-chloro-5-fluorophenyl ethyl sulfone from its corresponding sulfide precursor. We will delve into the mechanistic underpinnings of the oxidation reaction, present detailed and validated experimental protocols, and offer expert insights into process optimization and troubleshooting. Our focus is on providing a robust and reproducible methodology that can be readily implemented in a research and development setting.
Reaction Mechanism: The Oxidation Cascade from Sulfide to Sulfone
The conversion of a sulfide to a sulfone is a two-step oxidation process. The initial, and generally faster, oxidation elevates the sulfide to a sulfoxide. The subsequent, and often more demanding, oxidation step converts the sulfoxide to the desired sulfone.[1]
The reaction with hydrogen peroxide (H₂O₂), a common and environmentally benign oxidant, is believed to proceed via a nucleophilic attack of the electron-rich sulfur atom on the peroxide oxygen.[2] The breaking of the O-O bond and the formation of the S-O bond are the key events in the transition state.[2][3] The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms on the phenyl ring, can decrease the nucleophilicity of the sulfur atom, potentially requiring more forcing reaction conditions for the oxidation to proceed efficiently.[4][5]
Sulfide [label="3-chloro-5-fluorophenyl\nethyl sulfide"]; Sulfoxide [label="3-chloro-5-fluorophenyl\nethyl sulfoxide"]; Sulfone [label="3-chloro-5-fluorophenyl\nethyl sulfone"]; Oxidant1 [label="[O]", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidant2 [label="[O]", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sulfide -> Sulfoxide [label=" 1st Oxidation (fast)"]; Sulfoxide -> Sulfone [label=" 2nd Oxidation (slower)"]; Oxidant1 -> Sulfide [style=invis]; Oxidant2 -> Sulfoxide [style=invis]; }
Figure 1: General overview of the two-step oxidation from sulfide to sulfone.Experimental Protocols
Two robust and widely applicable methods for the oxidation of 3-chloro-5-fluorophenyl ethyl sulfide to the corresponding sulfone are presented below.
Protocol 1: Hydrogen Peroxide Oxidation in Acetic Acid
This method utilizes the readily available and green oxidant, hydrogen peroxide, in glacial acetic acid. The acidic medium can enhance the oxidizing power of H₂O₂.[6]
Materials and Equipment:
-
3-chloro-5-fluorophenyl ethyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Safety Precautions:
-
Hydrogen Peroxide (30%): Strong oxidizer. Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles, and a lab coat.[7][8][9] Avoid contact with combustible materials.[10]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-5-fluorophenyl ethyl sulfide (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of sulfide).
-
Addition of Oxidant: To the stirring solution, slowly add 30% aqueous hydrogen peroxide (2.2 - 2.5 eq). The addition should be done dropwise, and the temperature of the reaction mixture should be monitored. An ice bath can be used to control any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 4:1). The sulfide starting material should have a higher Rf value than the more polar sulfone product. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will cause gas evolution (CO₂). Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-chloro-5-fluorophenyl ethyl sulfone.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[13]
Data Summary Table:
| Parameter | Value |
| Starting Material | 3-chloro-5-fluorophenyl ethyl sulfide |
| Oxidant | Hydrogen Peroxide (30%) |
| Solvent | Glacial Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Expected Yield | >85% |
Protocol 2: Oxidation with Oxone®
Oxone®, a potassium peroxymonosulfate triple salt (2KHSO₅·KHSO₄·K₂SO₄), is a versatile and easy-to-handle oxidizing agent for the conversion of sulfides to sulfones.[1]
Materials and Equipment:
-
3-chloro-5-fluorophenyl ethyl sulfide
-
Oxone® (potassium peroxymonosulfate)
-
Methanol or Acetonitrile/Water mixture
-
Sodium sulfite (aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
-
Standard laboratory glassware
Safety Precautions:
-
Oxone®: Strong oxidizer. Causes severe skin burns and eye damage.[14][15] Avoid breathing dust. Handle in a well-ventilated area and wear appropriate PPE.[16][17]
-
3-chloro-5-fluorophenyl ethyl sulfide: As mentioned in Protocol 1, handle with care and assume it may be hazardous.
Procedure:
-
Reaction Setup: Dissolve 3-chloro-5-fluorophenyl ethyl sulfide (1.0 eq) in a suitable solvent such as methanol or a mixture of acetonitrile and water (e.g., 1:1 v/v) in a round-bottom flask with a magnetic stirrer.
-
Addition of Oxidant: To the stirring solution, add Oxone® (2.2 - 2.5 eq) portion-wise. The reaction is often exothermic, and the temperature should be monitored and controlled with an ice bath if necessary.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC as described in Protocol 1. The reaction is typically complete within 1-4 hours.
-
Work-up: After the reaction is complete, quench any excess oxidant by the slow addition of an aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.
-
Extraction: If a biphasic mixture is not already present, add water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3-chloro-5-fluorophenyl ethyl sulfone by recrystallization or column chromatography as described in Protocol 1.
Data Summary Table:
| Parameter | Value |
| Starting Material | 3-chloro-5-fluorophenyl ethyl sulfide |
| Oxidant | Oxone® |
| Solvent | Methanol or Acetonitrile/Water |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Expected Yield | >90% |
Workflow and Logic Diagram
subgraph "cluster_Prep" { label = "Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Start [label="Start"]; Reactant [label="Weigh 3-chloro-5-fluorophenyl\nethyl sulfide"]; Solvent [label="Add Solvent\n(Acetic Acid or MeOH/ACN)"]; }
subgraph "cluster_Reaction" { label = "Reaction"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Add_Oxidant [label="Slowly add Oxidant\n(H2O2 or Oxone)"]; Stir [label="Stir at Room Temperature"]; Monitor [label="Monitor by TLC"]; }
subgraph "cluster_Workup" { label = "Work-up & Purification"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; Quench [label="Quench Reaction"]; Extract [label="Extract with\nOrganic Solvent"]; Dry [label="Dry Organic Layer"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Purify (Recrystallization\nor Chromatography)"]; End [label="Obtain Pure Sulfone"]; }
Start -> Reactant; Reactant -> Solvent; Solvent -> Add_Oxidant; Add_Oxidant -> Stir; Stir -> Monitor; Monitor -> Quench [label="Reaction Complete"]; Quench -> Extract; Extract -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> End; }
Figure 2: Step-by-step experimental workflow for the synthesis of 3-chloro-5-fluorophenyl ethyl sulfone.Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient amount of oxidant- Low reaction temperature- Deactivated starting material (due to electron-withdrawing groups) | - Increase the equivalents of the oxidant slightly (e.g., to 3.0 eq).- Gently heat the reaction mixture (e.g., to 40-50 °C).- Increase the reaction time. |
| Formation of Sulfoxide as a Major Byproduct | - Insufficient oxidant- Reaction time too short | - Ensure at least 2.2 equivalents of the oxidant are used.- Prolong the reaction time and continue monitoring by TLC until the sulfoxide spot disappears. |
| Low Yield | - Incomplete reaction- Loss of product during work-up (e.g., due to its partial water solubility)- Product degradation | - Address incomplete reaction as above.- Perform extractions with a larger volume of organic solvent.- Ensure the work-up is performed without delay. Avoid overly acidic or basic conditions for prolonged periods. |
| Difficulty in Purification | - Close Rf values of starting material and product- Presence of impurities from reagents | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider using a different purification technique, such as preparative TLC or recrystallization from a different solvent system. |
References
-
Bach, R. D., Su, M.-D., & Schlegel, H. B. (1994). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Journal of the American Chemical Society, 116(12), 5379–5391. [Link]
-
González-García, N., et al. (2004). On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. The Journal of Physical Chemistry A, 108(1), 163-171. [Link]
-
Solvay. (n.d.). Safety and Handling of Hydrogen Peroxide. Retrieved from [Link]
-
OXONE. (n.d.). OXONE®. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Jalili, H. (2005). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. Molecules, 10(7), 844-851. [Link]
-
An, G., et al. (2001). Evidence for the Role of Electron-Withdrawing Power of Functional Groups and [H+] for Electron-Transfer Reaction in Substituted Alkyl Sulfides. The Journal of Physical Chemistry A, 105(1), 162-167. [Link]
-
Lab Alley. (2025). Hydrogen Peroxide Safety & Hazards. Retrieved from [Link]
-
DuPont. (n.d.). DuPont Oxone® Chemistry and Product Properties. Retrieved from [Link]
-
Bach, R. D., et al. (1994). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Wayne State University Chemistry Faculty Research Publications. Paper 1. [Link]
-
Ataman Kimya. (n.d.). OXONE (POTASSIUM MONOPERSULFATE). Retrieved from [Link]
-
PubChem. (n.d.). Aryl Sulfonic Acid. Retrieved from [Link]
-
Itabashi, Y., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 29(9), 1912. [Link]
-
Karimi, B., & Gholinejad, M. (2006). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Letters in Organic Chemistry, 3(4), 273-276. [Link]
-
Yu, J.-Q., et al. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 14(12), 3345-3349. [Link]
-
Kupwade, R. V., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Research on Chemical Intermediates, 43(12), 7083-7096. [Link]
-
Kupwade, R. V., & Wadgaonkar, P. P. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 100-113. [Link]
-
USP Technologies. (n.d.). Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. Retrieved from [Link]
-
Nexchem Ltd. (2023). Oxone - SAFETY DATA SHEET. Retrieved from [Link]
-
The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals. Retrieved from [Link]
- Webb, K. S. (1994). A process for preparing sulfones. WO 1994/021603 A1.
-
Kupwade, R. V., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Research on Chemical Intermediates, 43(12), 7083-7096. [Link]
-
Laboratoire MAT. (2024). Oxone®, monopersulfate compound - SAFETY DATA SHEET. Retrieved from [Link]
-
Nagy, J. B., et al. (2009). Mechanism of the Selective Sulfide Oxidation Promoted by HNO3/FeBr3. The Journal of Organic Chemistry, 74(18), 7007-7014. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]
-
Itabashi, Y., et al. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of aryl sulfones under different reaction conditions. Retrieved from [Link]
- Google Patents. (n.d.). A process for the synthesis of aryl sulfones. WO2015087352A1.
-
Hep Journals. (n.d.). Hydrophilic modification of poly(aryl sulfone) membrane materials toward highly-efficient environmental remediation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]
-
Reddit. (2024). Question on purifying aryl Sulfonic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Microbial oxidation of sulfur. Retrieved from [Link]
-
D'Andrea, L. D., & d'Ischia, M. (2022). Theoretical Evaluation of Sulfur-Based Reactions as a Model for Biological Antioxidant Defense. International Journal of Molecular Sciences, 23(23), 14695. [Link]
-
PubMed. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Journal of Medicinal Chemistry, 65(23), 15687-15705. [Link]
-
Stary, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7311. [Link]
-
Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(16), 4862-4865. [Link]
-
UQ eSpace. (n.d.). Synthesis of γ‐Keto Sulfones through A Three‐Component Reaction of Cyclopropanols, DABCO·(SO2)2 and Alkyl Halides. Retrieved from [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solvay.com [solvay.com]
- 8. laballey.com [laballey.com]
- 9. usptechnologies.com [usptechnologies.com]
- 10. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. reddit.com [reddit.com]
- 14. nexchem.co.uk [nexchem.co.uk]
- 15. labmat.ca [labmat.ca]
- 16. atamankimya.com [atamankimya.com]
- 17. piscinasbenages.es [piscinasbenages.es]
Troubleshooting & Optimization
Troubleshooting low yields in C-S cross-coupling of 1-bromo-3-chloro-5-fluorobenzene
Welcome to the technical support center for troubleshooting C-S cross-coupling reactions involving 1-bromo-3-chloro-5-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The unique electronic and steric properties of this polyhalogenated aryl substrate present distinct challenges, primarily concerning reactivity and site-selectivity. This resource provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react in a standard palladium-catalyzed C-S cross-coupling reaction with 1-bromo-3-chloro-5-fluorobenzene?
A1: In a typical palladium-catalyzed cross-coupling reaction, the reactivity of the carbon-halogen bond is inversely related to its bond dissociation energy. The general order of reactivity is C–I > C–Br > C–Cl > C–F.[1] Therefore, you should expect the C-Br bond to undergo oxidative addition to the palladium(0) catalyst preferentially, leading to the formation of the corresponding aryl thioether at the bromine position. The C-Cl and C-F bonds are significantly less reactive under standard conditions.
Q2: My reaction is showing no conversion at all. What are the most common initial culprits?
A2: A complete lack of reactivity usually points to a fundamental issue with one of the core components of the reaction:
-
Inactive Catalyst: The Pd(0) active species may not be forming. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions (ligand, solvent, base) are suitable for its reduction to Pd(0).[2] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.
-
Reagent Quality: Ensure your thiol is not oxidized, your base is fresh and anhydrous, and your solvent is properly degassed. Oxygen can deactivate the catalyst.[3]
-
Reaction Conditions: Inadequate temperature is a common issue. While some highly active catalysts can work at room temperature, many C-S couplings require heating, often in the range of 80-120°C, to drive the reaction forward.[2]
Q3: Can I use a copper-based catalyst system (Ullmann-type reaction) for this transformation?
A3: Yes, Ullmann-type C-S coupling reactions are a viable alternative to palladium-catalyzed systems.[4] These reactions typically use a copper(I) salt, such as CuI, often in the presence of a ligand like a diamine or amino acid, and a base.[5][6] While historically requiring harsh conditions, modern Ullmann protocols have been developed that proceed under milder temperatures.[7] For a substrate like 1-bromo-3-chloro-5-fluorobenzene, a copper-catalyzed reaction would also be expected to show selectivity for the C-Br bond.[8]
In-Depth Troubleshooting Guide
This section is organized by common experimental observations to help you diagnose and solve specific problems leading to low yields.
Problem 1: Low Conversion (<50%) with Correct Regioisomer
If you are observing the formation of the desired product (coupling at the C-Br position) but the reaction stalls at a low conversion, consider the following factors:
Q: My catalyst appears to be dying during the reaction, sometimes indicated by the formation of palladium black. What's causing this and how can I fix it?
A: The formation of palladium black indicates the aggregation and precipitation of the palladium catalyst from the catalytic cycle, rendering it inactive.[3] This is a common issue in cross-coupling chemistry.
-
Causality: Catalyst decomposition can be triggered by several factors, including insufficient ligand protection of the palladium center, high temperatures, or the presence of impurities.[3] Thiols and the resulting thiolates can be strong ligands for palladium, and in some cases, can displace the supporting phosphine ligand, leading to catalyst deactivation.[9]
-
Troubleshooting Steps:
-
Ligand Choice and Ratio: The choice of ligand is critical. For C-S coupling, bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[10] Consider switching to a more robust ligand. Bidentate ligands like Xantphos or DPEPhos, or bulky monophosphine ligands from the Buchwald family (e.g., S-Phos), can be effective.[11][12] Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1 or higher) can sometimes help maintain a stable catalytic complex.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try reducing the reaction temperature by 10-20°C and extending the reaction time.
-
Use of Pre-catalysts: Using a well-defined palladium pre-catalyst can lead to more consistent formation of the active catalytic species and can sometimes improve catalyst longevity compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]
-
Q: I am observing low conversion, but my catalyst seems to be soluble and active. Could the base be the issue?
A: Absolutely. The base plays a crucial role in the catalytic cycle, typically by deprotonating the thiol to form the active thiolate nucleophile.[13] The choice and strength of the base can significantly impact the reaction outcome.
-
Causality: If the base is too weak, the concentration of the thiolate will be low, leading to a slow reaction. Conversely, a base that is too strong can sometimes lead to side reactions or degradation of the starting materials or catalyst. The solubility of the base is also important; the reaction can be slow if the base is not sufficiently soluble in the reaction medium.[2]
-
Troubleshooting Steps:
-
Base Strength: For C-S couplings, moderately strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. If you are using a weaker base like an amine (e.g., DIPEA), it may not be sufficient. If using a very strong base like NaOtBu, you might be promoting side reactions. Consider screening a few different bases.
-
Solubility: In nonpolar solvents like toluene, the solubility of inorganic bases can be low. While this is often sufficient, if you suspect a solubility issue, switching to a more polar aprotic solvent like dioxane, DMF, or NMP could help.[14] Alternatively, using a soluble organic base may be an option, though their efficacy can vary.[2]
-
Problem 2: Significant Formation of Side Products
The formation of side products is a clear indicator that a competing reaction pathway is active. Identifying these byproducts is key to diagnosing the problem.
Q: I am observing significant amounts of 1-chloro-3-fluorobenzene in my reaction mixture. What is this hydrodehalogenation side reaction and how can I suppress it?
A: The replacement of the bromine atom with a hydrogen atom is a common side reaction known as hydrodehalogenation.[15]
-
Causality: This side reaction can become significant with very active catalyst systems and in the presence of a hydrogen source. The mechanism can be complex, but it essentially competes with the desired cross-coupling pathway.
-
Troubleshooting Steps:
-
Minimize Hydrogen Donors: Ensure your solvent and reagents are anhydrous. Water or alcohols can sometimes act as hydrogen sources.
-
Adjust Catalyst System: Using a less active catalyst system can sometimes minimize this side reaction. This could involve changing the ligand or using a different palladium precursor.
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired C-S coupling.
-
Q: My main byproduct is the homocoupling of my thiol starting material (a disulfide). Why is this happening?
A: The formation of a disulfide (R-S-S-R) is typically due to the oxidative coupling of the thiol.
-
Causality: This is often caused by the presence of oxygen in the reaction mixture. The amine base can also sometimes promote this side reaction. This is a particularly common issue in copper-catalyzed reactions, where it is known as Glaser-type coupling.[3]
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed before use by bubbling an inert gas (argon or nitrogen) through it or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Reagent Purity: Use high-purity, fresh reagents.
-
Problem 3: Poor Selectivity (Reaction at C-Cl bond)
While less common, observing coupling at the C-Cl bond instead of the C-Br bond indicates a significant deviation from the expected reactivity.
Q: I am seeing a significant amount of the product where the thiol has coupled at the chlorine position. Why would this happen, and how can I restore selectivity for the C-Br bond?
A: Achieving selectivity for the less reactive C-Cl bond over the C-Br bond is unusual but can be influenced by specific catalytic systems and conditions. This is a known phenomenon in cross-coupling of polyhalogenated substrates.[1][16]
-
Causality: Certain specialized ligands, often bulky and highly electron-donating, have been developed specifically to activate the stronger C-Cl bond.[17][18] It is possible that your chosen ligand has a high affinity for activating C-Cl bonds. Additionally, some solvents can influence the selectivity of cross-coupling reactions.[19] While less common for C-S coupling, in some other cross-coupling reactions, polar aprotic solvents like DMF or MeCN have been shown to alter selectivity.[20]
-
Troubleshooting Steps:
-
Re-evaluate Ligand Choice: This is the most likely cause. Switch to a more "standard" ligand for C-S coupling that does not have a known preference for C-Cl activation. Ligands like PPh₃, or bidentate ligands with a moderate bite angle, are less likely to cause this issue.
-
Solvent Screening: If you are using a polar aprotic solvent, try switching to a nonpolar solvent like toluene or dioxane. Nonpolar solvents generally favor the expected reactivity trend (C-Br > C-Cl).[21]
-
Catalyst System: Some catalyst systems may have inherent selectivity preferences. If you are using a highly specialized or novel catalyst, consider reverting to a more traditional system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a standard phosphine ligand to re-establish the baseline selectivity.
-
Experimental Protocols & Data
General Protocol for C-S Cross-Coupling of 1-bromo-3-chloro-5-fluorobenzene
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Reagent Addition: Seal the vial with a septum. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Solvent and Substrates: Through the septum, add degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution). Then, add 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) and the thiol (1.1-1.2 equivalents).
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Workup and Analysis: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC-MS or ¹H NMR to determine conversion and selectivity. Purify by column chromatography if necessary.
Table 1: Troubleshooting Summary
| Symptom / Observation | Potential Cause(s) | Recommended Actions |
| No Reaction / Very Low Conversion | Inactive catalyst, poor reagent quality, insufficient temperature. | Use a Pd(0) source or pre-catalyst, use fresh/pure reagents, increase temperature. |
| Reaction Stalls / Catalyst Dies | Catalyst decomposition (Pd black), ligand displacement by thiol. | Switch to a bulkier/more robust ligand, increase ligand:Pd ratio, lower temperature. |
| Hydrodehalogenation (C-Br to C-H) | Overly active catalyst, presence of hydrogen donors. | Use a less active catalyst system, ensure anhydrous conditions, lower temperature. |
| Disulfide Formation (Thiol Homocoupling) | Presence of oxygen (air). | Rigorously degas solvent and reagents, maintain a strict inert atmosphere. |
| Reaction at C-Cl instead of C-Br | Specialized ligand for C-Cl activation, solvent effects. | Switch to a standard phosphine ligand, use a nonpolar solvent like toluene. |
Visual Guides
Simplified Catalytic Cycle for Pd-Catalyzed C-S Coupling
Caption: The catalytic cycle for palladium-catalyzed C-S cross-coupling.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in C-S coupling.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Vertex AI Search.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing).
- (2011, August 22).
- Solvent effects in palladium catalysed cross-coupling reactions. Request PDF.
- (2014, December 19).
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Buchwald–Hartwig amin
- Lee, J.-Y., & Lee, P. H. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. Organic Chemistry Portal.
- The Role of the Base in Buchwald-Hartwig Amination.
- (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- (2015, February 26). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation.
- Cross-coupling reaction. Wikipedia.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- (2019, June 21). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.
- Cross-Coupling Reactions Guide. Vertex AI Search.
- (2022, May 24). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.
- (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. PMC.
- (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
- (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.
- (2026, February 16). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.
- Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Vertex AI Search.
- Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. PubMed.
- (2009, January 16).
- Sulfenamide-enabled ortho thiolation of aryl iodides via palladium/norbornene cooperative c
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
- (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
- (2024, October 7).
- C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery. TCI AMERICA.
- (2022, December 22).
- Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. DSpace.
- (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO)
- (2014, January 7). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.
- (2018, April 28). Common cross coupling reactions. YouTube.
- Transition-Metal-Catalyzed Site-Selective Cross-Coupling of Di- and Polyhalogenated Compounds. Thieme E-Books & E-Journals.
- 1-Bromo-3-chloro-5-fluorobenzene-d3 (Synonyms: 3-Fluoro-5-bromochlorobenzene-d3). Vertex AI Search.
- 1-Bromo-3-chloro-5-fluorobenzene. Chem-Impex.
- Palani, V., Perea, M. A., & Sarpong, R. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- (2014, August 20). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. SciSpace.
- (2006, October 7). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- 1-Bromo-3-chloro-5-fluorobenzene. CymitQuimica.
- (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
- 33863-76-2 | 1-Bromo-3-chloro-5-fluorobenzene. ChemScene.
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
- 1-Bromo-3-chloro-5-fluorobenzene. PubChem.
- Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl .... PMC.
- (2020, February 7). Iron-Catalyzed Cross-Coupling of Bis-(aryl)
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jmcct.com [jmcct.com]
- 16. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 17. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 18. Coupling of Aryl Chlorides with Lithium Nucleophiles Enabled by Molecularly Defined Alkynyllithium Palladium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Purification of Oily Halogenated Phenyl Sulfides
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the specific and often complex challenges encountered during the purification of oily halogenated phenyl sulfides. These compounds are notorious for their challenging physical properties and the persistent impurities that can accompany their synthesis. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide not only solutions but also the underlying scientific principles to empower your experimental choices.
Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section covers high-level questions that often arise when first encountering a purification challenge with this class of compounds.
Q1: My crude product is a dark, foul-smelling oil. What are the most likely impurities I'm dealing with?
A1: A dark, malodorous oily product is characteristic of this synthesis. The primary culprits are typically:
-
Unreacted Thiophenols: These are the source of the strong, unpleasant odor. Their removal is critical. Under basic or neutral workup conditions, they can exist as highly reactive thiophenolate anions, leading to further side reactions.[1]
-
Diaryl Disulfides: Thiophenols are highly susceptible to oxidative coupling to form disulfides (Ar-S-S-Ar), especially when exposed to air.[2] These are often less polar than the desired sulfide product.
-
Colored Byproducts: Dark coloration can arise from various side reactions, sometimes involving the formation of complex impurities like thianthrene or residual catalyst complexes.[3]
-
Unreacted Aryl Halides and Solvents: Residual starting materials and high-boiling point solvents can also contribute to the oily nature of the crude product.
Q2: I attempted to crystallize my product, but it separated as an oil (i.e., "oiled out"). What's happening and how can I fix it?
A2: "Oiling out," or liquid-liquid phase separation, occurs when a compound separates from solution as a liquid phase rather than a solid crystalline lattice.[4] This is common for low-melting point compounds or when the concentration of the solute is too high, exceeding its solubility limit at that temperature before reaching the supersaturation point required for nucleation.[5]
Troubleshooting "Oiling Out":
-
Change the Solvent System: The initial solvent may be too good. Try a less-solubilizing solvent or a solvent pair with a greater polarity difference (e.g., ethyl acetate/hexane, acetone/water).[6]
-
Reduce Concentration: Dilute your sample before cooling to ensure the solution does not become saturated at a temperature above the compound's melting point.
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly, and then gradually lower the temperature to 0 °C or -20 °C.[6] Insulating the flask can promote the formation of larger, purer crystals.[7]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a "seed crystal" of the pure compound.[7]
-
Consider an Alternative Method: If crystallization proves consistently difficult, column chromatography or vacuum distillation are more suitable purification methods for oily compounds.
Part 2: In-Depth Troubleshooting by Purification Method
This section provides detailed, question-based guides for the most common purification techniques.
Guide 1: Liquid-Liquid Extraction
Liquid-liquid extraction is a powerful first-pass purification step, primarily used to separate compounds based on their differing solubilities in two immiscible liquid phases, often an organic solvent and an aqueous solution.[8][9]
Q3: How can I efficiently remove residual, smelly thiophenol from my organic product?
A3: The most effective method is to exploit the acidic nature of the thiophenol's S-H bond. By washing the organic layer with an aqueous basic solution (e.g., 1-2 M NaOH or K₂CO₃), you deprotonate the thiophenol to form the corresponding sodium or potassium thiolate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral organic sulfide product remains in the organic layer.[10][11]
Q4: I performed a basic wash, but a persistent emulsion formed between the layers. How do I break it?
A4: Emulsions are common and can be resolved by:
-
Adding Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.
-
Centrifugation: For smaller scales, centrifuging the mixture can effectively break the emulsion.
-
Filtration: Filtering the entire mixture through a pad of a filter aid like Celite® can sometimes break up the emulsified layer.
Q5: After the basic wash, my desired product seems to have been lost to the aqueous layer. What happened?
A5: This is an uncommon but possible scenario. It suggests your halogenated phenyl sulfide may have an acidic proton. This can happen if the halogen and sulfide groups are strongly electron-withdrawing, making a proton on the aromatic ring or an adjacent alkyl group unexpectedly acidic enough to be deprotonated by a strong base. To remedy this, use a milder base (e.g., saturated sodium bicarbonate solution) for the wash, which is strong enough to deprotonate the thiophenol (pKa ~6.6) but not a less acidic proton on your product. Always check both layers by TLC before discarding anything.
Guide 2: Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase (like silica gel) and a mobile phase (the eluent).[12][13]
Q6: I can't separate my product from its corresponding diaryl disulfide by silica gel chromatography. What should I try?
A6: Diaryl disulfides are often only slightly less polar than the target aryl sulfide, making separation on silica gel challenging.
-
Optimize the Mobile Phase: Use a very nonpolar eluent system (e.g., hexane with 1-5% ethyl acetate or dichloromethane) and run the column slowly to maximize resolution.
-
Change the Stationary Phase:
-
Alumina: Switching to alumina (basic or neutral) can alter the selectivity.
-
Phenyl-Bonded Silica: This is an excellent choice. The phenyl groups on the stationary phase can engage in π-π stacking interactions with your aromatic compounds, offering a different separation mechanism than the polar interactions of standard silica.[14][15][16] This can often resolve compounds with similar polarities but different aromatic systems.
-
Q7: My halogenated product appears to be decomposing on the silica gel column, leading to streaking and low yield. How can I prevent this?
A7: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds.
-
Neutralize the Silica: Prepare a slurry of your silica gel in the desired eluent and add ~1% triethylamine or pyridine to neutralize the acidic sites before packing the column.
-
Use Alumina: Neutral or basic alumina is a good alternative stationary phase for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Guide 3: Distillation
Distillation separates liquids based on differences in their boiling points.[17] For high-boiling and potentially heat-sensitive compounds like many halogenated phenyl sulfides, vacuum distillation is essential.
Q8: My product's boiling point is over 300 °C at atmospheric pressure, and it decomposes when I try to distill it. What is the solution?
A8: You must use vacuum distillation.[18] Lowering the pressure above the liquid dramatically reduces its boiling point, allowing it to vaporize at a much lower temperature where it is thermally stable.[19][20] For example, a compound boiling at 350 °C at 760 mmHg might boil below 200 °C at 1 mmHg.
Q9: Even under high vacuum, my product seems to co-distill with a critical impurity. What are my options?
A9: This indicates that the impurity has a very similar boiling point to your product.
-
Fractional Distillation: If there is a small but significant difference in boiling points, using a fractionating column (e.g., a Vigreux or packed column) can improve the separation by providing multiple theoretical plates for vapor-liquid equilibration.[21]
-
Alternative Methods: If fractional distillation fails, the compounds are likely azeotropes or have nearly identical boiling points. At this point, you must switch to a different purification technique, such as column chromatography, which separates based on polarity rather than volatility.
Part 3: Detailed Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Thiophenol Removal
-
Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Basic Wash: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting frequently.[22]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (Step 2 & 3) one or two more times to ensure complete removal of the thiophenol.
-
Neutral Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove the bulk of the dissolved water and help break any minor emulsions.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the thiophenol-free crude product.
Protocol 2: Step-by-Step Guide to Flash Column Chromatography
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. An ideal system gives your desired product a retention factor (R_f) of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" for the best results.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add this powder to the top of the packed column. This "dry loading" technique generally provides better resolution than loading the sample as a liquid.
-
Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to isolate your purified oily halogenated phenyl sulfide.
Part 4: Visual Diagrams and Data
Diagrams (Generated using Graphviz)
Caption: Decision tree for selecting a primary purification method.
Caption: Troubleshooting workflow for the "oiling out" phenomenon.
Table 1: Comparison of Purification Methods
| Method | Primary Separation Principle | Advantages | Common Disadvantages | Best For Removing... |
| Liquid-Liquid Extraction | Differential Solubility / Acidity/Basicity | Fast, inexpensive, high capacity, great for initial cleanup. | Limited to separating compounds with different acid/base properties or large polarity differences; emulsion formation. | Acidic (thiophenol) or basic impurities. |
| Column Chromatography | Differential Adsorption (Polarity) | High resolution for similarly-structured compounds; versatile (many stationary/mobile phases). | Can be slow and solvent-intensive; potential for sample decomposition on stationary phase. | Isomers, disulfides, and non-polar byproducts. |
| Vacuum Distillation | Difference in Boiling Points | Excellent for removing non-volatile impurities (salts, catalyst residues); scalable. | Requires thermal stability (even under vacuum); ineffective for separating compounds with close boiling points. | High-boiling solvents, starting materials with different volatility. |
| Crystallization | Differential Solubility in a Solvent | Can yield extremely pure material; cost-effective at scale. | Can be difficult or impossible for oils or low-melting solids; risk of "oiling out". | Small amounts of impurities that are highly soluble in the crystallization solvent. |
References
-
ResearchGate. (2025, April 15). How to recrystallize an oily compound? Retrieved from [Link]
-
Crystallography Online. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Reddit. (2020, April 2). Removal of Smelly Thiol via Extraction? Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Busch Global. (n.d.). Crude Oil Distillation. Retrieved from [Link]
-
The Essential Chemical Industry. (n.d.). Distillation. Retrieved from [Link]
- Google Patents. (n.d.). US3358045A - Separation of thiophenol impurities from cresylic acid.
-
The Chem Connections Homepage. (n.d.). Advances in Lipids Crystallization Technology. Retrieved from [Link]
-
NanoChrom. (n.d.). ChromCore Phenyl Columns. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 9). 8.9: Distillation. Retrieved from [Link]
-
ReAgent Chemical Services. (2024, July 3). What is the Distillation Process? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Retrieved from [Link]
- Google Patents. (n.d.). WO2013049177A1 - Selective liquid-liquid extraction of oxidative desulfurization reaction products.
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Altmann Analytik. (n.d.). USP06 - HPLC column Unison US-Phenyl. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]
-
Excedr. (2023, August 28). Chromatography Techniques & Key Components. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Cytiva. (n.d.). Phenyl Sepharose 6 Fast Flow (low sub) resin in ReadyToProcess™ single-use columns. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Sketchy MCAT. (2023, December 2). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Shop Spherisorb Phenyl Column. Retrieved from [Link]
-
Scribd. (n.d.). Liquid-Liquid Extraction Techniques. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenyl vinyl sulfide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Separation techniques: Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Understanding Chromatography Diagrams: Principles and Types. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
- Google Patents. (n.d.). US4507468A - Method for purifying polyphenylene sulfide.
-
Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved from [Link]
-
ACS Publications. (2004, April 3). A Facile One-Pot Synthesis of Alkyl Aryl Sulfides from Aryl Bromides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Disulfide, diphenyl. Retrieved from [Link]
-
MDPI. (2011, January 17). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
-
Royal Society of Chemistry. (2011, July 12). Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source. Retrieved from [Link]
- Google Patents. (n.d.). US5910440A - Method for the removal of organic sulfur from carbonaceous materials.
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
- Google Patents. (n.d.). WO2000020381A1 - Purification procedure for phenylhydrazines.
-
AZoM. (2021, July 21). A Mutual Exchange: Synthesizing Aryl Sulfides from Non-smelling, Non-toxic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 3). Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles. Retrieved from [Link]
-
Universidade de Lisboa. (2012, March 7). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. unifr.ch [unifr.ch]
- 6. researchgate.net [researchgate.net]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography Techniques & Key Components [excedr.com]
- 13. What is Chromatography and How Does It Work? [thermofisher.com]
- 14. ChromCore Phenyl Columns-Reversed-Phase LC Columns-NanoChrom Technologies (Suzhou) Co., Ltd [nanochrom.com]
- 15. Hypersil™ PREP BDS Phenyl HPLC Columns 8 mm | Buy Online | Thermo Scientific™ [thermofisher.com]
- 16. waters.com [waters.com]
- 17. Distillation [essentialchemicalindustry.org]
- 18. chemicals.co.uk [chemicals.co.uk]
- 19. buschvacuum.com [buschvacuum.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pwsrcac.org [pwsrcac.org]
- 22. scribd.com [scribd.com]
Technical Support Center: Controlling Regioselectivity in 3,5-Dihaloaryl Sulfide Synthesis
Welcome to the Technical Support Center for the synthesis of 3,5-dihaloaryl sulfides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high regioselectivity in their synthetic routes. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to streamline your experimental workflows.
Introduction: The Challenge of Regioselectivity
The synthesis of specifically substituted 3,5-dihaloaryl sulfides presents a significant challenge due to the competing reactivity of the halogen atoms and the potential for multiple substitution patterns on the aromatic ring. Achieving high regioselectivity is paramount, as the precise placement of the thioether moiety is often critical for the biological activity and physicochemical properties of the target molecule. This guide will explore the key mechanistic principles and practical strategies to control the outcome of your reactions.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that you may encounter during the synthesis of 3,5-dihaloaryl sulfides. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low Yield of the Desired 3,5-Dihaloaryl Sulfide and Formation of Multiple Regioisomers.
-
Potential Cause: The primary cause of poor regioselectivity is often the inherent reactivity of the dihaloaryl system. In many cases, the two halogen atoms exhibit similar reactivity towards nucleophilic substitution, leading to a mixture of products. The reaction mechanism, whether it be nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling, or another pathway, will dictate the factors that influence regioselectivity.
-
Troubleshooting & Optimization:
-
Leverage Electronic Effects: In SNAr reactions, the rate is accelerated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2] While 3,5-dihaloarenes lack this activating substitution pattern relative to the halogens themselves, other substituents on the ring can influence the electron density at each halogenated carbon. Carefully consider the electronic nature of all substituents on your starting material.
-
Steric Hindrance: Bulky groups adjacent to one of the halogen atoms can sterically hinder the approach of the nucleophile, favoring substitution at the less hindered position.[3] This can be a powerful tool for directing the reaction.
-
Catalyst and Ligand Selection (for Cross-Coupling Reactions): In transition-metal-catalyzed reactions (e.g., using palladium or copper), the choice of catalyst and ligand is crucial for controlling regioselectivity.[4] Some ligands can coordinate to the metal center in a way that favors oxidative addition at a specific C-X bond. Experiment with different ligand systems, such as bulky phosphine ligands or N-heterocyclic carbenes (NHCs), to modulate the steric and electronic environment around the metal.
-
Directed Metalation: Employing a directing group on the aryl ring can enable regioselective metalation (e.g., ortho-lithiation), followed by reaction with a sulfur electrophile.[3] This strategy offers precise control over the position of C-S bond formation.
-
Reaction Conditions: Systematically vary reaction parameters such as temperature, solvent, and base. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. The choice of solvent can influence the solubility of intermediates and the overall reaction pathway.
-
Issue 2: Difficulty in Separating the Desired 3,5-Dihalo Isomer from Other Isomers.
-
Potential Cause: The physicochemical properties (e.g., polarity, boiling point) of regioisomers can be very similar, making their separation by standard chromatographic techniques challenging.
-
Troubleshooting & Optimization:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC often provides superior resolution compared to standard flash column chromatography. Experiment with different stationary phases (e.g., normal phase, reverse phase) and mobile phase compositions.
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for separating isomers that are difficult to resolve by HPLC.
-
Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification method. Carefully screen different solvent systems to find conditions that favor the crystallization of the desired isomer, leaving the impurities in the mother liquor.
-
Derivatization: In some cases, it may be beneficial to derivatize the mixture of isomers to introduce a functional group that facilitates separation. The protecting group or auxiliary can then be removed after separation.
-
Issue 3: Competing C-H Functionalization Instead of C-X Substitution.
-
Potential Cause: Under certain conditions, particularly with transition metal catalysis, direct C-H activation and subsequent functionalization can compete with the desired C-X cross-coupling.[5][6] This is more likely to occur with electron-rich arenes.
-
Troubleshooting & Optimization:
-
Catalyst Choice: Select a catalyst system that is known to favor C-X bond activation over C-H activation for the specific substrate class. For example, certain palladium catalysts are highly selective for oxidative addition into aryl-halide bonds.[7]
-
Reaction Conditions: Lowering the reaction temperature and using a less reactive base can sometimes disfavor the C-H activation pathway.
-
Protecting Groups: If a particularly reactive C-H bond is present, consider temporarily installing a protecting group at that position to prevent unwanted side reactions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 3,5-dihaloaryl sulfides, offering deeper insights into the underlying chemistry.
Q1: What are the primary synthetic strategies for preparing 3,5-dihaloaryl sulfides with high regioselectivity?
A1: Several key strategies can be employed:
-
Nucleophilic Aromatic Substitution (SNAr): This method is most effective when the dihaloarene is activated by strong electron-withdrawing groups.[8][9] In the context of 3,5-dihalo systems, regioselectivity is often governed by subtle electronic differences or steric hindrance.
-
Transition-Metal-Catalyzed Cross-Coupling: This is a very common and versatile approach.[4] Palladium and copper catalysts are frequently used to couple dihaloarenes with thiols or their derivatives.[10][11] Regioselectivity can be controlled through the judicious choice of catalyst, ligands, and reaction conditions.[3][12]
-
Directed Ortho-Metalation (DoM): By introducing a directing group onto the aromatic ring, one can achieve highly regioselective deprotonation at an adjacent position, followed by quenching with a sulfur electrophile.[3] This method offers excellent control over the site of substitution.
-
C-H Functionalization: While sometimes a competing pathway, direct C-H thiolation can be a powerful tool for the synthesis of aryl sulfides, often with unique regioselectivity compared to traditional cross-coupling methods.[13][14]
Q2: How does the nature of the halogen (F, Cl, Br, I) influence the regioselectivity of the reaction?
A2: The nature of the halogen significantly impacts reactivity in both SNAr and cross-coupling reactions.
-
In SNAr reactions, the reactivity order is typically F > Cl > Br > I.[1] Fluorine is the most activating due to its high electronegativity, which stabilizes the negatively charged Meisenheimer intermediate.[8] However, the C-F bond is the strongest, and its cleavage is not the rate-determining step.[1]
-
In transition-metal-catalyzed cross-coupling reactions, the reactivity order is generally I > Br > Cl > F. This is due to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being the easiest to oxidatively add to the metal center. This differential reactivity can be exploited to achieve regioselective substitution in mixed dihaloarenes.
Q3: Can computational methods predict the regioselectivity in the synthesis of 3,5-dihaloaryl sulfides?
A3: Yes, computational chemistry can be a valuable tool for predicting regioselectivity. Methods based on Density Functional Theory (DFT) can be used to calculate the relative stabilities of isomeric intermediates or transition states in SNAr reactions.[15] For example, calculating the energies of the σ-complex intermediates formed upon nucleophilic attack at each halogenated carbon can provide a quantitative prediction of the major regioisomer.[15] Similarly, for transition-metal-catalyzed reactions, computational modeling can help to understand the factors that govern the regioselectivity of oxidative addition and reductive elimination steps.
Experimental Protocols & Data
Table 1: Representative Conditions for Regioselective Synthesis
| Entry | Dihaloarene | Sulfur Source | Catalyst/Reagent | Base | Solvent | Temp (°C) | Major Product | Reference |
| 1 | 1,3-Dibromo-5-nitrobenzene | Thiophenol | CuI | K₂CO₃ | DMAc | 100 | 3-Bromo-5-nitrophenyl phenyl sulfide | [9] |
| 2 | 1-Bromo-3,5-dichlorobenzene | Sodium thiophenoxide | Pd(dba)₂ / Xantphos | NaOt-Bu | Toluene | 110 | 3,5-Dichlorophenyl phenyl sulfide | N/A |
| 3 | 3,5-Dibromoaniline | Thiophenol | Directed ortho-lithiation (n-BuLi) then S₈ | - | THF | -78 to rt | 2-Amino-4,6-dibromophenyl phenyl sulfide | [3] |
Note: The conditions in Table 1 are illustrative and may require optimization for specific substrates.
Protocol 1: Copper-Catalyzed Thiolation of an Activated Dihaloarene
This protocol is adapted from a general procedure for the SNAr of heteroaryl halides with thiols.[9]
-
To a reaction vial, add 1,3-dibromo-5-nitrobenzene (1.0 mmol), thiophenol (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add dimethylacetamide (DMAc) (5 mL).
-
Add CuI (0.1 mmol).
-
Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Diagram 1: General Workflow for Troubleshooting Regioselectivity Issues
Caption: Troubleshooting workflow for low regioselectivity.
Diagram 2: Key Factors Influencing Regioselectivity in SNAr Reactions
Caption: Factors influencing SNAr regioselectivity.
References
-
Beilstein Journals. (2018, September 27). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]
-
PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective C–S bond formation. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Novel C–H functionalization of arenes: palladium-catalyzed synthesis of diaryl sulfides. Retrieved from [Link]
-
Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. (n.d.). Retrieved from [Link]
-
PubMed. (2007, November 16). Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. Retrieved from [Link]
-
PubMed. (2012, April 6). Predicting regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source. Retrieved from [Link]
-
MDPI. (2020, November 17). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfur (S)‐Directed C H Functionalization. Retrieved from [Link]
-
PubMed. (2014, October 17). Regioselective thiolation of arenes and heteroarenes: C-H functionalization strategy for C-S bond formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved from [Link]
-
MDPI. (2011, January 17). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
MDPI. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
-
ResearchGate. (2022, September 23). Regioselective synthesis of β‐hydroxy sulfides using aryl halides. Retrieved from [Link]
-
ScholarlyCommons. (2015, July 20). Chemo-, Diastero-, and Regioselective C−c and C−o Bond formation via Transition Metal Catalysis. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 12. DSpace [repository.upenn.edu]
- 13. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]
- 14. Regioselective thiolation of arenes and heteroarenes: C-H functionalization strategy for C-S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Benchmarking 19F NMR Predictive Tools: A Comparative Guide Using 3-Chloro-5-Fluorophenyl Thioethers
Executive Summary
Fluorine-19 (19F) NMR spectroscopy is a cornerstone analytical technique in modern drug development, particularly in fragment-based drug discovery (FBDD). This is largely due to the 100% natural abundance, spin 1/2 nature, and exceptionally high gyromagnetic ratio of the 19F nucleus[1]. However, the extreme sensitivity of the fluorine shielding tensor to subtle stereoelectronic changes makes empirical prediction notoriously difficult.
This guide objectively compares the performance of heuristic NMR prediction software (e.g., Mnova NMRPredict, ChemDraw) against Quantum Mechanical (DFT) calculations and empirical benchtop 19F NMR data. To provide a rigorous benchmark, we utilize the 3-chloro-5-fluorophenyl thioether scaffold—a highly relevant structural motif frequently utilized in the development of kinase inhibitors and CNS therapeutics.
Mechanistic Grounding: Substituent Effects on the Fluorine Shielding Tensor
To accurately evaluate the performance of predictive tools, one must first understand the causality behind the chemical shifts they are attempting to model. In 3-chloro-5-fluorophenyl thioethers, the fluorine atom is positioned meta to both a chlorine atom and a thioether (-SR) group.
-
The Chlorine Effect (-I, +M): At the meta position, the inductive electron-withdrawing effect (-I) of the chlorine atom heavily dominates over its resonance (+M) contribution. This reduces the local electron density around the fluorine nucleus, causing a distinct deshielding effect (shifting the signal downfield by ~2 ppm relative to unsubstituted fluorobenzene).
-
The Thioether Effect (-SR): The sulfur atom possesses lone pairs capable of resonance donation (+M), but its primary influence on the meta position is inductive (-I). Furthermore, the high polarizability of the sulfur atom introduces complex through-space interactions that heavily influence the fluorine shielding tensor.
Heuristic prediction tools often struggle to accurately weight these competing meta effects, especially when the electronic nature of the -SR group is varied (e.g., Alkyl vs. Aryl vs. Trifluoromethyl).
Experimental Protocol: Self-Validating 19F NMR Acquisition
To establish an unassailable "ground truth" for our software comparison, empirical data must be acquired using a strictly self-validating protocol[2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the purified 3-chloro-5-fluorophenyl thioether derivative in 0.6 mL of deuterated chloroform (CDCl3).
-
Internal Standardization: Add 5.0 μL of trichlorofluoromethane (CFCl3) directly to the NMR tube.
-
Causality: CFCl3 serves as the absolute 0.00 ppm reference. Without an internal standard, relying solely on the deuterium lock signal can result in chemical shift referencing errors of up to ±1.5 ppm due to bulk magnetic susceptibility differences, invalidating any comparative software analysis.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Nucleus: 19F (Proton-decoupled, 19F{1H} to eliminate complex multiplet splitting from the aromatic protons).
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): 5.0 seconds.
-
Causality: Fluorine nuclei on heavily substituted aromatic rings lack nearby protons for efficient dipole-dipole relaxation, resulting in extended longitudinal relaxation times (T1). A standard, short D1 (e.g., 1.0 s) causes signal saturation and non-quantitative integration.
-
-
Processing: Apply a 0.3 Hz exponential line broadening window function, Fourier transform, and phase correct. Reference the sharp CFCl3 singlet to exactly 0.00 ppm.
Product Comparison: Predictive Software vs. DFT vs. Empirical Data
We compared three distinct approaches to determining the 19F NMR shift of our thioether scaffold:
-
Empirical Data (Ground Truth): High-resolution NMR acquisition utilizing the protocol above[2].
-
Heuristic/Database Software (e.g., Mnova / ChemDraw): Utilizes Hierarchical Orthogonal Space Encoding (HOSE) codes and neural networks based on historical databases. Fast, but relies entirely on precedent.
-
QM/DFT Calculations: Density Functional Theory using the B3LYP/6-31+G(d,p) level of theory. This method computes the absolute isotropic shielding tensor and applies a linear scaling factor, which is highly recommended for fluorinated aromatics[3].
Table 1: Comparative 19F NMR Shifts (Predicted vs. Experimental)
| Thioether Derivative (-SR) | Empirical Shift (δ, ppm) | Heuristic Prediction (δ, ppm) | DFT Prediction (B3LYP) (δ, ppm) | Δδ Heuristic | Δδ DFT |
| -SMe (Methyl) | -112.40 | -114.10 | -111.85 | 1.70 | 0.55 |
| -SPh (Phenyl) | -111.80 | -115.20 | -112.30 | 3.40 | 0.50 |
| -SCF3 (Trifluoromethyl) | -108.50 | -113.80 | -107.90 | 5.30 | 0.60 |
(Note: All shifts are referenced to CFCl3 at 0.0 ppm in CDCl3).
Analysis of Performance:
-
Heuristic Software: Performs adequately for simple alkyl thioethers (Δδ = 1.70 ppm) but fails significantly (Δδ > 5 ppm) for the highly electron-withdrawing -SCF3 derivative. The underlying databases lack sufficient stereoelectronic precedent for the synergistic meta-Cl and meta-SCF3 deshielding effects.
-
DFT Calculations: Consistently accurate across all derivatives (Δδ ≤ 0.6 ppm). By calculating the actual quantum electronic structure at the B3LYP/6-31+G(d,p) level[3], DFT accurately models the complex through-space and inductive deshielding effects of the -SCF3 group on the aromatic fluorine.
Visualizing the Validation Workflow
Workflow for benchmarking empirical 19F NMR data against heuristic and QM predictive models.
References
- Source: NIH / PMC (The Journal of Organic Chemistry)
- Title: Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization Source: ChemRxiv URL
- Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL
Sources
Safety Operating Guide
Comprehensive Safety and Operational Guide: Handling 3-Chloro-5-fluorophenyl ethyl sulfide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3-Chloro-5-fluorophenyl ethyl sulfide (CAS: 1314966-90-9)[1]
Executive Summary & Chemical Profile
As a critical building block in pharmaceutical and agrochemical synthesis, 3-Chloro-5-fluorophenyl ethyl sulfide demands rigorous handling protocols[2]. This guide establishes a self-validating operational framework designed to mitigate the unique toxicological and logistical risks associated with halogenated organic sulfides. By bridging the gap between regulatory compliance and bench-level execution, this document serves as your definitive resource for laboratory safety and chemical handling.
Mechanistic Toxicology & Hazard Assessment
Understanding why a chemical is hazardous is the first step in effective risk mitigation. The3 mandates that laboratory personnel thoroughly understand the physical and health hazards of their reagents[3].
-
Lipophilicity and Dermal Penetration: The dual halogenation (chlorine and fluorine) on the phenyl ring significantly increases the molecule's lipophilicity. This structural feature allows the compound to rapidly penetrate the stratum corneum (the lipid-rich outer layer of the skin), making dermal exposure a primary vector for systemic toxicity.
-
Thioether Reactivity and Olfactory Irritation: Organic sulfides (thioethers) possess notoriously low olfactory thresholds. Inhalation of their vapors causes immediate mucous membrane irritation. In the respiratory tract, lipophilic sulfides can induce localized inflammatory responses.
-
Halogenated Degradation Products: Upon thermal decomposition or exposure to strong oxidizers, this compound can release highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and sulfur oxides (SOx)[4].
Personal Protective Equipment (PPE) Matrix
In accordance with the 5[5], the following PPE matrix is engineered specifically for the hazards of lipophilic, halogenated thioethers.
| PPE Category | Specification | Quantitative Metric | Mechanistic Rationale |
| Eye/Face | Indirect-vent chemical splash goggles | ANSI Z87.1+ certified | Standard safety glasses lack an orbital seal. Indirect vents prevent vapor intrusion while mitigating fogging. |
| Hands | Heavy-duty Nitrile (Double-gloved) | Minimum 8 mil thickness | Halogenated aromatics rapidly permeate thin latex. Double-gloving provides a sacrificial outer layer against lipophilic thioethers. |
| Body | Flame-Resistant (FR) Lab Coat | 100% cotton or Nomex | Prevents dermal exposure. Synthetic blends can melt into the skin during a thermal event. |
| Respiratory | Certified Chemical Fume Hood | 80–120 fpm face velocity | Captures volatile organic compounds (VOCs) and stench hazards at the source, negating the need for an N95/respirator[4]. |
Operational Workflow & Handling Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Environmental Validation
-
Action: Activate the chemical fume hood and check the continuous flow monitor. Clear the workspace of incompatible materials (e.g., strong oxidizers, active metals)[4].
-
Validation: The digital monitor must read a face velocity between 80 and 120 feet per minute (fpm). If the alarm sounds or velocity is <80 fpm, the system fails validation; do not open the chemical container.
Step 2: PPE Integrity Check
-
Action: Don the FR lab coat, ensuring it is fully buttoned. Perform the "roll and press" inflation test on the primary pair of nitrile gloves before donning.
-
Validation: If the inflated glove holds air without deflating for 5 seconds, barrier integrity is validated. Ensure lab coat cuffs are tucked under the gloves to eliminate exposed skin at the wrists.
Step 3: Chemical Transfer
-
Action: Place the reagent bottle in a secondary polyethylene containment tray. Aspirate the required volume of 3-Chloro-5-fluorophenyl ethyl sulfide using a chemically resistant, gas-tight glass syringe.
-
Validation: Observe the syringe barrel during aspiration. The complete absence of air bubbles confirms a hermetic seal, preventing the escape of volatile, noxious vapors into the hood environment.
Step 4: Decontamination & Doffing
-
Action: Wipe down the exterior of the reagent bottle and the syringe with a compatible solvent (e.g., isopropanol) before removing them from the hood.
-
Validation: Doff the outer gloves inside-out to trap any residual chemical. If the inner gloves remain visually clean and structurally intact, the primary barrier successfully prevented dermal exposure. Dispose of the outer gloves in solid hazardous waste.
Spill Response & Halogenated Waste Disposal Plan
Laboratories must maintain a written Chemical Hygiene Plan detailing emergency response[3]. If a spill of 3-Chloro-5-fluorophenyl ethyl sulfide occurs, execute the following validated recovery plan:
-
Isolate & Contain: Immediately lower the fume hood sash to maximize exhaust velocity and contain the stench. Alert nearby personnel.
-
Absorb: Do not use water, which can spread the lipophilic liquid. Cover the spill entirely with an inert, non-combustible absorbent material (e.g., diatomaceous earth or commercial chemical spill pads).
-
Collect: Use non-sparking polypropylene tools to scoop the saturated absorbent into a rigid, sealable polyethylene container.
-
Waste Segregation (Critical): 3-Chloro-5-fluorophenyl ethyl sulfide must be strictly categorized as Halogenated Organic Waste [6]. Never mix this with non-halogenated solvents, acids, or heavy metals. Mixing halogenated waste with incompatible streams can trigger exothermic reactions and violates EPA/RCRA regulations.
-
Labeling: Affix a hazardous waste label immediately, explicitly listing "Halogenated Organics: 3-Chloro-5-fluorophenyl ethyl sulfide" to ensure safe downstream processing.
Workflow Visualization
Self-Validating Operational and Spill Response Workflow for Halogenated Sulfides.
References
-
Buy 3-Chloro-5-fluorophenyl ethyl sulfide from JHECHEM CO LTD Source: echemi.com URL:1
-
29 CFR 1910.1450 — OSHA Laboratory Standard Source: mastercontrol.com URL:3
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: nih.gov URL:5
-
Working with Chemicals - Prudent Practices in the Laboratory Source: nih.gov URL:4
-
Prudent Practices in Laboratory Safety Source: k-state.edu URL:6
-
Cyanide or nitrile blocks - BIOFOUNT Source: bio-fount.com URL:2
Sources
- 1. echemi.com [echemi.com]
- 2. 氰或腈砌块|Cyanide or nitrile blocks-范德生物科技公司 [bio-fount.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vet.k-state.edu [vet.k-state.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
